

Spectroscopic Profile of Angloletin: A Technical Guide

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Compound of Interest

Compound Name:	Angoletin
Cat. No.:	B1202707

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This technical guide provides a detailed overview of the spectroscopic data for **Angoletin** (IUPAC Name: 1-(2,4-dihydroxy-6-methoxy-3,5-dimethylphenyl)-3-phenylpropan-1-one), a dihydrochalcone found in several plant species. The following sections present available mass spectrometry data, along with generalized experimental protocols for Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopy typical for the analysis of flavonoids and related phenolic compounds.

Overview of Angloletin

Angoletin is a natural product belonging to the flavonoid family, specifically the dihydrochalcone subclass.^[1] It has been identified in plants such as *Uvaria angolensis*, *Myrica gale*, and *Ceratiola ericoides*.^[1] Understanding its spectroscopic properties is crucial for its identification, characterization, and further investigation in medicinal chemistry and drug development.

Mass Spectrometry (MS) Data

High-resolution mass spectrometry provides essential information for determining the elemental composition and structure of **Angoletin**. The data presented below was obtained from Liquid Chromatography-Mass Spectrometry (LC-MS) analysis.

Table 1: LC-MS Data for **Angoletin**

Parameter	Value	Source
Molecular Formula	C ₁₈ H ₂₀ O ₄	PubChem[1]
Molecular Weight	300.3 g/mol	PubChem[1]
Precursor Type	[M+H] ⁺	PubChem[1]
Exact Mass	301.1434	PubChem[1]

Table 2: Fragmentation Data for **Angoletin** ([M+H]⁺)

Collision Energy	Major Fragment Ions (m/z)	Relative Abundance (%)	Source
20 V	105.0699, 167.0699	100, 64.88	PubChem[1]
40 V	91.0545, 105.0699, 115.0538, 190.0635, 267.1016	100, 31.10, 14.45, 18.25, 13.56	PubChem[1]

The fragmentation pattern of flavonoids is often characterized by retro-Diels-Alder (RDA) reactions, which provide structural information about the different rings of the molecule. For dihydrochalcones like **Angoletin**, cleavage of the propane chain is also a key fragmentation pathway.

Nuclear Magnetic Resonance (NMR) and Infrared (IR) Spectroscopy Data

As of the latest search, specific, publicly available ¹H NMR, ¹³C NMR, and IR spectral data for **Angoletin** could not be located. While the PubChem database indicates the existence of a ¹³C NMR spectrum, the detailed chemical shifts are not provided.[1] Researchers investigating **Angoletin** would need to perform these analyses to obtain the complete spectroscopic profile.

Experimental Protocols

The following are detailed, representative protocols for the spectroscopic analysis of flavonoids and chalcones, which can be adapted for the characterization of **Angoletin**.

Liquid Chromatography-Mass Spectrometry (LC-MS)

This protocol is designed for the profiling and identification of flavonoids from a plant matrix.

Sample Preparation:

- Plant tissue is collected, immediately frozen in liquid nitrogen, and stored at -80°C.
- The frozen tissue is macerated, and a known weight (e.g., 100 mg) is extracted with a solution of 80% methanol in water, often with a small percentage of formic or acetic acid to improve ionization.[2][3]
- The sample is sonicated or heated to enhance extraction efficiency.[2][3]
- The mixture is centrifuged to pellet solid debris, and the supernatant is collected.[2][3]
- The extraction process may be repeated on the pellet to maximize yield.
- The collected supernatants are combined and can be dried and then resuspended in a suitable solvent (e.g., deionized water or 10% aqueous methanol).[3][4]
- The final extract is filtered through a 0.22 µm syringe filter prior to injection into the LC-MS system.[2]

Instrumentation and Conditions:

- LC System: An Ultra-High-Performance Liquid Chromatography (UHPLC) system is commonly used.[3]
- Column: A reverse-phase C18 column is typically employed for separation.[2][3]
- Mobile Phase: A gradient elution is performed using two solvents, typically water with 0.1% formic or acetic acid (Solvent A) and acetonitrile or methanol with 0.1% formic or acetic acid (Solvent B).[2][3]
- Mass Spectrometer: A high-resolution mass spectrometer, such as a Quadrupole Time-of-Flight (Q-TOF) or a Triple Quadrupole (QQQ), is used.[1][3]

- Ionization Source: Electrospray Ionization (ESI) is common, and analysis is often performed in both positive and negative ion modes to obtain comprehensive data.[2][4]
- MS/MS Analysis: Tandem mass spectrometry (MS/MS) is performed by selecting the precursor ion of interest and subjecting it to collision-induced dissociation (CID) to generate fragment ions, which aids in structural elucidation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

This protocol outlines the general procedure for obtaining ^1H and ^{13}C NMR spectra of a purified flavonoid.

Sample Preparation:

- A purified sample of the compound (typically 5-25 mg) is dissolved in an appropriate deuterated solvent (e.g., CDCl_3 , DMSO-d_6 , or MeOD).
- The sample is placed in a standard 5 mm NMR tube.
- A small amount of an internal standard, such as tetramethylsilane (TMS), may be added for chemical shift referencing ($\delta = 0.00$ ppm).

Instrumentation and Data Acquisition:

- Spectrometer: A high-field NMR spectrometer (e.g., 400, 500, or 600 MHz for ^1H) is used to acquire the spectra.
- ^1H NMR: A standard pulse sequence is used to acquire the proton spectrum. Key parameters include the spectral width, number of scans, and relaxation delay.
- ^{13}C NMR: A proton-decoupled pulse sequence is typically used to acquire the carbon spectrum, resulting in singlets for each unique carbon atom.
- 2D NMR: To aid in complete structural assignment, various 2D NMR experiments are often performed, including COSY (Correlation Spectroscopy) to identify proton-proton couplings, HSQC (Heteronuclear Single Quantum Coherence) to correlate directly bonded protons and carbons, and HMBC (Heteronuclear Multiple Bond Correlation) to identify long-range proton-carbon correlations.[5]

Fourier-Transform Infrared (FT-IR) Spectroscopy

This protocol describes the common methods for obtaining an IR spectrum of a solid natural product.

Sample Preparation (KBr Pellet Method):

- A small amount of the dry, solid sample (1-2 mg) is finely ground with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle.[6]
- The homogenous mixture is then pressed into a thin, transparent pellet using a hydraulic press.
- The KBr pellet, containing the dispersed sample, is placed in the sample holder of the FT-IR spectrometer.

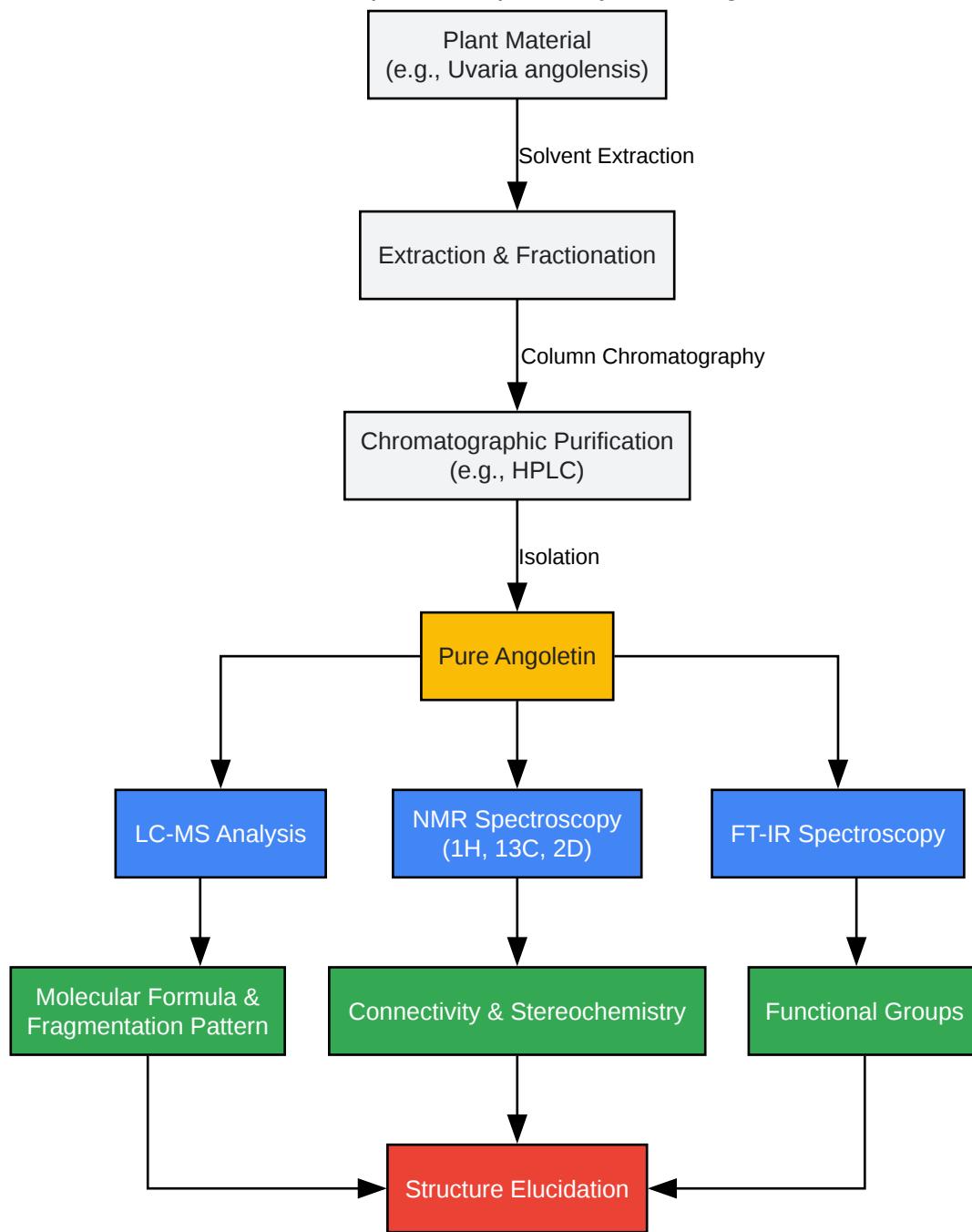
Instrumentation and Data Acquisition:

- Spectrometer: An FT-IR spectrometer is used for the analysis.
- Background Scan: A background spectrum of the empty sample compartment (or a pure KBr pellet) is recorded to subtract the absorbance from atmospheric CO₂ and water vapor.
- Sample Scan: The sample is then scanned over the mid-infrared range (typically 4000-400 cm⁻¹).[6]
- Data Processing: The resulting interferogram is Fourier-transformed to produce the final IR spectrum, which is typically plotted as percent transmittance versus wavenumber (cm⁻¹).

Visualized Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the isolation and spectroscopic characterization of a natural product like **Angoletin**.

Workflow for Spectroscopic Analysis of Angoletin

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Caption: A generalized workflow for the isolation and structural elucidation of **Angoletin** using various spectroscopic techniques.

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